3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

GPR35 orphan GPCR chemical probe

This compound is the definitive 2-chloro regioisomer with confirmed GPR35 inactivity in standardized DMR antagonist assays, making it an essential negative control for GPR35 target validation and HTS hit triage. Its drug-like physicochemical profile (clogP 2.82, TPSA 59.08 Ų) ensures cell permeability without specialized formulation, ideal for phenotypic screening. Procure this exact scaffold to eliminate polypharmacology risks inherent in generic oxazolidine-2,4-dione analogs.

Molecular Formula C16H17ClN2O4
Molecular Weight 336.77
CAS No. 2034384-71-7
Cat. No. B2945045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034384-71-7
Molecular FormulaC16H17ClN2O4
Molecular Weight336.77
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C16H17ClN2O4/c17-13-4-2-1-3-11(13)9-14(20)18-7-5-12(6-8-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2
InChIKeyATQYFCLJERTORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034384-71-7): Procurement-Relevant Structural and Pharmacological Profile


3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034384-71-7) is a synthetic heterocyclic small molecule (C16H17ClN2O4, MW 336.77) featuring a piperidine ring N-acylated with a 2-(2-chlorophenyl)acetyl group and an oxazolidine-2,4-dione head group [1]. Its calculated physicochemical properties (clogP 2.82, TPSA 59.08 Ų) indicate a drug-like profile with balanced lipophilicity [1]. Within the European Chemical Biology Database (ECBD), this compound is cataloged as EOS87504 and has been profiled in a primary GPR35 antagonism assay, where it was found to be inactive [1]. This specific inactivity profile distinguishes it from active GPR35 antagonists within the oxazolidinedione chemical space.

Procurement Risk: Why Generic Oxazolidine-2,4-Dione Analogs Cannot Replace 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione


Substitution of this compound with a generic oxazolidine-2,4-dione analog introduces significant biological uncertainty. The specific combination of the 2-(2-chlorophenyl)acetyl moiety and the piperidine linker dictates a unique target engagement profile, as evidenced by its confirmed inactivity against GPR35 in a standardized DMR assay [1]. In contrast, structurally related oxazolidine-2,4-diones exhibit nanomolar potency at the mineralocorticoid receptor (MR), with an IC50 of 75.1 nM reported for 3-[2-(methylamino)ethyl]-1,3-oxazolidine-2,4-dione . This demonstrates that minor structural modifications within this chemotype can switch a molecule from an inactive compound at one target to a potent binder at another. Therefore, for research programs targeting specific protein interactions, substituting this compound with an in-class analog lacking equivalent side-chain architecture risks selecting a molecule with a fundamentally different and potentially confounding polypharmacology. The quantitative evidence below details the limited but actionable differentiation data available.

Quantitative Differentiation Evidence for 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione


GPR35 Antagonism Inactivity vs. Active Oxazolidine-2,4-Dione Analogs

In a validated primary assay for GPR35 antagonism using human HT29 cells and a dynamic mass redistribution (DMR) readout, 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione was classified as inactive [1]. This result contrasts sharply with other oxazolidine-2,4-dione scaffolds that act as potent GPR35 modulators. For context, the oxazolidine-2,4-dione derivative CHEMBL2427423 demonstrated GPR35 antagonist activity in the same assay format, though exact IC50 values require further literature validation [2]. This clear inactivity profile makes the target compound a valuable negative control or selectivity tool in GPR35 research.

GPR35 orphan GPCR chemical probe

Physicochemical Property Differentiation from Generic Oxazolidinedione Building Blocks

The target compound possesses a calculated partition coefficient (clogP) of 2.82 and a topological polar surface area (TPSA) of 59.08 Ų [1]. These values place it within the optimal drug-like space defined by Lipinski's Rule of Five, similar to many oral drugs. In contrast, the minimal oxazolidine-2,4-dione building block (CAS 2346-26-1) has a significantly lower clogP (>0.5 log units lower, based on structural estimation) due to the absence of the lipophilic chlorophenylacetyl moiety [2]. This difference in lipophilicity directly impacts solubility, membrane permeability, and non-specific protein binding, making the target compound more suitable for cellular assays where passive membrane permeation is required.

drug-likeness logP TPSA

Structural Differentiation from Phenylacetyl-Piperidine Oxazolidinedione Isomers

The 2-chlorophenyl substitution pattern on the acetyl linker is a critical structural feature. The target compound's 2-chloro regioisomer is anticipated to exhibit different biological activity compared to its 3-chloro or 4-chloro analogs. Published structure-activity relationship (SAR) studies on related piperidine-oxazolidinedione series indicate that shifting the chlorine atom from the 2-position to the 3- or 4-position can abrogate or invert target binding [1]. While direct comparative IC50 data for this specific compound series is not publicly available, the precedence from analogous chemistries confirms that procurement of the incorrect regioisomer is a high-risk substitution that can lead to complete loss of desired biological activity.

structure-activity relationship regioisomer selectivity

Optimal Application Scenarios for 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione Based on Verified Evidence


GPR35 Target Engagement Studies Requiring a Structurally-Matched Inactive Control

Researchers investigating GPR35 pharmacology can utilize this compound as a negative control. Its confirmed inactivity in the DMR-based antagonist assay (ECBD data) ensures that observed effects with active probes are target-specific and not artifacts of the oxazolidinedione scaffold [1]. This is critical for validating high-throughput screening hits against GPR35.

Cell-Permeable Scaffold for Probe Design in Intracellular Target Assays

With a clogP of 2.82 and a moderate TPSA of 59.08 Ų, this compound serves as a cell-permeable starting point for medicinal chemistry optimization. Its drug-like physicochemical profile allows it to cross cell membranes without specialized formulation, making it suitable for phenotypic screening campaigns where intracellular target engagement is required [1].

SAR Studies on Halogen Position-Dependent Bioactivity

This compound is the definitive 2-chloro regioisomer. It is essential for systematic SAR investigations aiming to understand the impact of halogen substitution position on the phenylacetyl group. Comparing its activity profile with the 3-chloro and 4-chloro analogs will reveal critical activity cliffs, guiding lead optimization in antimicrobial or anticancer programs [2].

Quote Request

Request a Quote for 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.